6-O-Methyl-guanine

Description

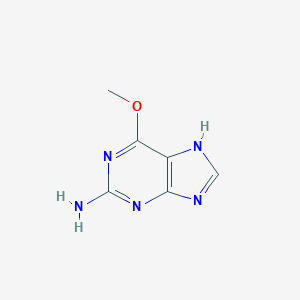

structure

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJHWYVXLGLDMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049405 | |

| Record name | O6-Methylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49674563 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

20535-83-5 | |

| Record name | O6-Methylguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20535-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(6)-Methylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020535835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-methoxypurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O6-Methylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Purin-2-amine, 6-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXYGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B710FV2AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-O-Methylguanine: Structure, Function, and Therapeutic Relevance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-O-Methylguanine (O⁶-MeG), a critical DNA adduct with significant implications in carcinogenesis and cancer chemotherapy. We will delve into its chemical structure, formation, biological consequences, and the cellular mechanisms that counteract its effects, with a focus on experimental methodologies and quantitative data for the research and drug development community.

Chemical Structure and Properties of 6-O-Methylguanine

6-O-Methylguanine is a derivative of the purine (B94841) nucleobase guanine (B1146940), where a methyl group is covalently attached to the oxygen atom at the 6th position of the purine ring.[1][2] This seemingly minor modification has profound effects on the base's hydrogen bonding properties and, consequently, its function within the DNA double helix.

The IUPAC name for this compound is 6-methoxy-7H-purin-2-amine.[3] Its formation within DNA is a result of alkylation of the oxygen atom on guanine.[1][2]

Caption: Chemical structure of 6-O-Methylguanine.

Table 1: Chemical Properties of 6-O-Methylguanine

| Property | Value | Reference |

| IUPAC Name | 6-methoxy-7H-purin-2-amine | [3] |

| Synonyms | O⁶-Methylguanine, 6-Methoxyguanine, 2-Amino-6-methoxypurine | [1][3] |

| CAS Number | 20535-83-5 | [3][4] |

| Molecular Formula | C₆H₇N₅O | [3][4] |

| Molecular Weight | 165.15 g/mol | [3][4] |

Biological Significance and Mutagenicity

Formation of 6-O-Methylguanine Adducts

6-O-Methylguanine is not a natural component of DNA. It is primarily formed when DNA is damaged by alkylating agents.[5] These agents can be of both exogenous and endogenous origin:

-

Exogenous Sources: These include N-nitroso compounds (NOCs) found in some foods like cured meats, tobacco smoke, and certain industrial chemicals.[1] Alkylating agents used in chemotherapy, such as temozolomide (B1682018) and dacarbazine, also induce the formation of O⁶-MeG as a key part of their cytotoxic mechanism.[6][7]

-

Endogenous Sources: S-adenosylmethionine (SAM), the universal methyl donor in cells, can sometimes non-enzymatically methylate guanine, although this is a less frequent event.[1][2]

Mutagenic Mechanism

The addition of a methyl group to the O⁶ position of guanine disrupts its normal Watson-Crick base pairing with cytosine. Instead, 6-O-Methylguanine preferentially pairs with thymine (B56734) during DNA replication.[1][2] This mispairing, if left unrepaired, leads to a G:C to A:T transition mutation in the subsequent round of DNA replication.[8][9] This type of point mutation is a hallmark of damage induced by alkylating agents and is a significant driver of carcinogenesis.[5][10] The persistence of O⁶-MeG in DNA can inactivate tumor suppressor genes, such as p53, or activate proto-oncogenes like Ras, through these G:C to A:T transitions.[10][11]

Caption: Mutagenic pathway of 6-O-Methylguanine.

Beyond mutagenesis, unrepaired O⁶-MeG can trigger other cellular responses, including cell cycle arrest, sister chromatid exchange, and apoptosis, often mediated by the DNA mismatch repair (MMR) system.[1][12]

The MGMT DNA Repair Pathway

The primary defense mechanism against the mutagenic effects of 6-O-Methylguanine is the DNA repair protein O⁶-Methylguanine-DNA Methyltransferase (MGMT).[13][14]

The "Suicide" Repair Mechanism

MGMT is not a true enzyme in the catalytic sense because it is not regenerated after acting on its substrate.[7][13] It functions via a stoichiometric, "suicide" mechanism:

-

MGMT scans the DNA for O⁶-alkylguanine adducts.[15]

-

Upon recognizing the lesion, it irreversibly transfers the alkyl (methyl) group from the guanine's O⁶ position to a specific cysteine residue (Cys145) within its own active site.[7]

-

This action restores the guanine base to its normal state within the DNA but results in the permanent alkylation and inactivation of the MGMT protein.[7][15]

-

The inactivated MGMT protein is then targeted for ubiquitination and proteasomal degradation.[16]

The cell's capacity to repair O⁶-MeG lesions is therefore limited by the number of available MGMT molecules and the rate of new MGMT synthesis.[15][17]

Caption: The MGMT "suicide" repair mechanism.

Role in Cancer Therapeutics and Drug Resistance

The interplay between alkylating chemotherapies, 6-O-Methylguanine, and MGMT is of paramount clinical importance, particularly in the treatment of gliomas.[14][15]

-

Mechanism of Action: Alkylating agents like temozolomide (TMZ) and carmustine (B1668450) (BCNU) exert their anticancer effects by inducing cytotoxic DNA lesions, with O⁶-MeG being a major contributor to cell death.[7][13]

-

Mechanism of Resistance: Tumors with high expression levels of MGMT can efficiently repair these O⁶-MeG adducts, rendering the cancer cells resistant to the effects of alkylating chemotherapy.[13][15]

-

Biomarker for Treatment Response: Conversely, tumors with low or absent MGMT expression are unable to repair the damage, leading to increased sensitivity to these drugs and better patient outcomes.[13][14] The expression of the MGMT gene is often silenced epigenetically through hypermethylation of its promoter region.[8][11] Therefore, testing for MGMT promoter methylation status has become a critical predictive biomarker in clinical practice to guide the use of alkylating agents in patients with glioblastoma.[13][18]

Table 2: Quantitative Data on 6-O-Methylguanine

| Parameter | Finding | Context | Reference |

| Mutagenicity Rate | ~1 mutation induced per 8 unrepaired O⁶-MeG lesions. | In DNA | [1] |

| MGMT Molecular Weight | ~22-25 kDa | Human MGMT protein | [15][19][20] |

| O⁶-MeG in Patient Blood | 0.55–6.66 ng/mL | In breast cancer patients after cyclophosphamide (B585) therapy. | [21] |

| MGMT Half-life | >24 hours | Stability of the MGMT protein in cells. | [7] |

Experimental Protocols and Methodologies

Synthesis of O⁶-Alkylguanine Containing Oligodeoxyribonucleotides (ODNs)

Studying the effects of O⁶-MeG often requires its site-specific incorporation into synthetic DNA strands. A post-DNA synthesis strategy is commonly employed.

Protocol Outline:

-

Solid-Phase Synthesis: An oligodeoxyribonucleotide is synthesized using standard phosphoramidite (B1245037) chemistry, but with a modified base, 2-amino-6-methylsulfonylpurine, incorporated at the desired position instead of guanine.[22]

-

Nucleophilic Displacement: The highly reactive methylsulfonyl group serves as an excellent leaving group. After synthesis, the ODN is treated with a solution containing the desired alcohol (e.g., methanol (B129727) for O⁶-MeG) and a non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU).[22]

-

Deprotection and Purification: The alcohol displaces the methylsulfonyl group to form the O⁶-alkylguanine. The ODN is then cleaved from the solid support and deprotected using standard ammonia (B1221849) treatment.[22]

-

Purification: The final product is purified using methods like High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for synthesizing O⁶-MeG-containing DNA.

Quantification of O⁶-Methylguanine in Biological Samples

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for detecting and quantifying O⁶-MeG in samples like blood or tissue DNA.

Methodology Outline:

-

Sample Preparation: DNA is extracted from the biological matrix (e.g., dried blood spots).[21]

-

Hydrolysis: The extracted DNA is hydrolyzed to release the individual nucleobases.

-

Chromatographic Separation: The sample is injected into a UPLC system. The mobile phase and column (e.g., a C18 column) are optimized to separate O⁶-MeG from other DNA bases and contaminants.[21]

-

Mass Spectrometry Detection: The eluent from the UPLC is directed into a tandem mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for O⁶-MeG is selected and fragmented, and a specific product ion is monitored for quantification.[21]

-

Quantification: A calibration curve is generated using known concentrations of an O⁶-MeG standard. The concentration in the unknown sample is determined by comparing its signal to the calibration curve.[21]

Analysis of MGMT Promoter Methylation

Methylation-Specific PCR (MSP) is a widely used technique to determine the methylation status of the MGMT promoter.[17][23]

Protocol Outline:

-

DNA Extraction: Genomic DNA is extracted from the tumor tissue or blood.[23]

-

Bisulfite Conversion: The DNA is treated with sodium bisulfite. This chemical converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.[23]

-

PCR Amplification: Two separate PCR reactions are performed on the bisulfite-converted DNA:

-

"M" Reaction: Uses primers specific for the methylated sequence (containing Cs at CpG sites).

-

"U" Reaction: Uses primers specific for the unmethylated sequence (where original Cs are now Ts).[23]

-

-

Gel Electrophoresis: The PCR products are resolved on an agarose (B213101) gel. The presence of a band in the "M" lane indicates methylation, while a band in the "U" lane indicates an unmethylated promoter. The presence of both indicates partial or heterozygous methylation.[23]

References

- 1. 6-O-Methylguanine - Wikipedia [en.wikipedia.org]

- 2. DNAmod: 6-O-methylguanine [dnamod.hoffmanlab.org]

- 3. O-(6)-Methylguanine | C6H7N5O | CID 65275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inactivation of the DNA repair gene O6-methylguanine-DNA methyltransferase by promoter hypermethylation is associated with G to A mutations in K-ras in colorectal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. O6-methylguanine-DNA methyltransferase gene: epigenetic silencing and prognostic value in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]

- 14. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. O6-methylguanine-DNA methyltransferase in glioma therapy: Promise and problems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. O6-methylguanine-DNA methyltransferase activity is associated with response to alkylating agent therapy and with MGMT promoter methylation in glioblastoma and anaplastic glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. O-6-Methylguanin-DNA-Methyltransferase - DocCheck Flexikon [flexikon.doccheck.com]

- 19. Purification, structure, and biochemical properties of human O6-methylguanine-DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Induced Synthesis of O6‐Methylguanine‐DNA Methyltransferase in Rat Hepatoma Cells Exposed to DNA‐damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. An Integrative Analysis of O6-Methylguanine-DNA Methyltransferase (MGMT) Methylation and the Single-Nucleotide Polymorphism (SNP) rs1625649 Reveals Distinct Survival Patterns in Glioblastoma: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N-Nitroso Compounds in 6-O-Methylguanine DNA Adduct Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nitroso compounds (NOCs) are a significant class of chemical carcinogens to which humans are ubiquitously exposed through diet, lifestyle, and endogenous processes.[1][2] Their carcinogenic activity is primarily attributed to their ability to form alkylating agents that react with DNA, generating a spectrum of DNA adducts. Among these, the 6-O-methylguanine (O⁶-MeG) adduct is a critical premutagenic lesion. This technical guide provides an in-depth overview of the role of NOCs in the formation of O⁶-MeG DNA adducts, the cellular responses to this form of DNA damage, and the methodologies used for its detection and quantification.

Introduction to N-Nitroso Compounds and O⁶-Methylguanine

N-nitroso compounds are characterized by the presence of a nitroso group (-N=O) bonded to a nitrogen atom. They are broadly classified into two main groups: N-nitrosamines and N-nitrosamides.[1] Humans are exposed to preformed NOCs through various sources, including processed meats, tobacco smoke, and certain occupational environments.[1][2][3] Additionally, NOCs can be formed endogenously in the acidic environment of the stomach from the reaction of nitrites and secondary amines or amides, which are common dietary constituents.[1][4]

The carcinogenicity of many NOCs is mediated by their metabolic activation, primarily by cytochrome P450 enzymes, to form highly reactive electrophilic species.[4] These electrophiles, such as methyldiazonium ions, can then react with nucleophilic sites on DNA bases. One of the most significant products of this reaction is the O⁶-methylguanine (O⁶-MeG) adduct.[5]

The formation of O⁶-MeG is a critical event in chemical carcinogenesis due to its miscoding properties during DNA replication. DNA polymerase preferentially incorporates thymine (B56734) instead of cytosine opposite O⁶-MeG, leading to G:C to A:T transition mutations in subsequent rounds of replication.[6] If not repaired, these mutations can activate oncogenes or inactivate tumor suppressor genes, contributing to neoplastic transformation.[7]

The primary cellular defense against the mutagenic potential of O⁶-MeG is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). MGMT directly removes the methyl group from the O⁶ position of guanine (B1146940), transferring it to an internal cysteine residue in a stoichiometric, "suicide" reaction.[8] The level and activity of MGMT in different tissues and cell types are therefore critical determinants of susceptibility to the carcinogenic effects of N-nitroso compounds.

Quantitative Data on O⁶-Methylguanine Adduct Formation

The formation of O⁶-MeG adducts is a quantifiable biomarker of exposure to N-nitroso compounds and can be measured in various biological samples. The tables below summarize quantitative data from several studies, illustrating the levels of O⁶-MeG adducts detected in different tissues and experimental systems following exposure to specific NOCs.

| N-Nitroso Compound | Dose | Tissue/Cell Type | O⁶-MeG Level (adducts/10⁸ nucleotides) | Reference |

| N-nitrosodimethylamine (NDMA) | 0.1 mg/kg | Monkey Liver | ~170 | [9] |

| N-nitrosodimethylamine (NDMA) | 0.1 mg/kg | Monkey Gastric Mucosa | ~180 | [9] |

| N-methyl-N-nitrosourea (MNU) | 342 µmol/kg | Mouse Liver | 1700 ± 80 | [10] |

| N-ethyl-N-nitrosourea (ENU) | 342 µmol/kg | Mouse Liver | 260 ± 60 (O⁶-ethylguanine) | [10] |

Table 1: O⁶-Alkylguanine Adduct Levels in Animal Models Following Exposure to N-Nitroso Compounds. This table presents the levels of O⁶-methylguanine (or O⁶-ethylguanine for ENU) adducts measured in different tissues of animal models after administration of various N-nitroso compounds.

| Exposure Source | Tissue/Cell Type | O⁶-MeG Level (adducts/10⁸ nucleotides) | Reference |

| Occupational Nitrosamine Exposure | Human Peripheral Blood Lymphocytes | Undetectable to 127 | [11] |

| High-Meat Diet | Human Colonic Exfoliated Cells | 35 - 80 (O⁶-carboxymethylguanine) | [12] |

| Not specified (likely background) | Human Liver DNA | 11 - 67 | [12] |

| Not specified (likely background) | Human Peripheral Leukocyte DNA | ~0.4 - 2.4 | [12] |

Table 2: O⁶-Methylguanine Adduct Levels in Human Tissues. This table shows the range of O⁶-MeG adduct levels detected in human tissues from individuals with different exposure scenarios, including occupational exposure and dietary factors.

Signaling Pathways and Cellular Responses to O⁶-Methylguanine

The presence of O⁶-MeG adducts in DNA triggers a complex network of cellular signaling pathways that determine the fate of the cell, leading to DNA repair, cell cycle arrest, or apoptosis.

O⁶-Methylguanine Formation and Direct Repair

N-nitroso compounds, following metabolic activation, generate reactive methylating species that alkylate the O⁶ position of guanine in DNA. The primary and most direct cellular response to this lesion is its repair by the MGMT protein, which restores the guanine base to its original state.

References

- 1. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]

- 2. N-nitroso compounds and man: sources of exposure, endogenous formation and occurrence in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dhss.delaware.gov [dhss.delaware.gov]

- 4. mdpi.com [mdpi.com]

- 5. Alkylation of DNA and carcinogenicity of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dietary N-nitroso compounds and risk of colorectal cancer: a case-control study in Newfoundland and Labrador and Ontario, Canada - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-nitrosodimethylamine-derived O(6)-methylguanine in DNA of monkey gastrointestinal and urogenital organs and enhancement by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of O6-methyl and O6-ethyl deoxyguanosine adducts in C57BL/6N/Tk+/- mice using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biochemical Properties and Stability of 6-O-Methyl-guanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Methyl-guanine (O6MeG) is a highly mutagenic and cytotoxic DNA lesion formed by the alkylation of the O6 position of guanine (B1146940). This adduct arises from exposure to both endogenous and exogenous alkylating agents, such as N-nitroso compounds found in the diet and tobacco smoke.[1][2] If left unrepaired, O6MeG preferentially mispairs with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[2][3] The persistence of O6MeG is a critical factor in the initiation of carcinogenesis and also plays a significant role in the efficacy of certain anticancer chemotherapies. This technical guide provides a comprehensive overview of the biochemical properties, stability, and cellular processing of this important DNA adduct.

Biochemical Properties of this compound

The biochemical characteristics of this compound are fundamental to understanding its biological consequences. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₇N₅O | [2] |

| Molar Mass | 165.156 g·mol⁻¹ | [2] |

| Melting Point | >300 °C | [2] |

| Solubility in Water (pH 7.4) | >24.8 µg/mL | [1] |

| IUPAC Name | 6-Methoxy-9H-purin-2-amine | |

| CAS Number | 20535-83-5 | [2] |

Stability of this compound

The stability of this compound is a critical determinant of its persistence in DNA and, consequently, its mutagenic potential. While stable under standard conditions, its stability is influenced by factors such as pH and temperature.

| Condition | Observation | Reference |

| pH Stability | The rate of incorporation of nucleotides opposite O6MeG by DNA polymerases is pH-dependent, with maximal rates observed around pH 8.3 and significantly slower rates below pH 6. This suggests that the stability and/or conformation of the O6MeG-containing template is influenced by pH. | [4] |

| Thermal Stability in DNA | The presence of O6MeG in a DNA duplex can be destabilizing. C·O6MeG pairs are more stable than other O6MeG pairings but are weaker than canonical G·C pairs by 4–5 kcal/mol. O6MeG·T mispairs are relatively unstable. | [3] |

| Half-life in vivo | The removal of O6-methylguanine from DNA in rat liver following administration of an alkylating agent showed a half-life of 37 to 50 hours at high concentrations, which decreased to 16 to 19 hours as the concentration fell. | [5] |

Cellular Repair of this compound: O⁶-alkylguanine-DNA Alkyltransferase (AGT)

The primary defense against the mutagenic effects of this compound is the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), also known as O⁶-methylguanine-DNA methyltransferase (MGMT).[2] AGT directly and stoichiometrically transfers the methyl group from the O6 position of guanine to a cysteine residue within its own active site.[6] This is a "suicide" mechanism, as the alkylated AGT is irreversibly inactivated and subsequently targeted for degradation.[6]

The kinetics of this repair process have been characterized and follow a second-order rate law, with the reaction rate being proportional to the concentrations of both AGT and the O6MeG-containing DNA.[7]

| Kinetic Parameter | Value | Condition | Reference |

| Second-order rate constant (human AGT) | 1.4 x 10⁷ M⁻¹s⁻¹ to 7.4 x 10⁶ M⁻¹s⁻¹ | Repair of O6MeG in K-ras codon 12 sequence | [5] |

| k(inact) (human AGT) | Varies with sequence context | 25 °C | [2] |

| K(S) (human AGT) | 81–91 nM | 25 °C | [2] |

Figure 1: AGT Repair of this compound

Interaction with Mismatch Repair (MMR) and Induction of Apoptosis

In cells with proficient mismatch repair (MMR) systems, the persistence of this compound can trigger a futile cycle of repair that ultimately leads to apoptosis.[8][9] During DNA replication, DNA polymerase may insert thymine opposite O6MeG. The resulting O6MeG:T mispair is recognized by the MMR machinery (MSH2/MSH6 heterodimer, MutSα).[9] However, the MMR system attempts to repair the newly synthesized strand, leaving the original O6MeG lesion intact.[9] This repeated and unsuccessful repair effort can lead to the formation of DNA double-strand breaks, which are potent inducers of apoptosis.[8]

The apoptotic signaling cascade initiated by O6MeG involves the activation of caspase-9 and caspase-3 and is regulated by the Bcl-2 family of proteins.[8] This pathway appears to be independent of the Fas/caspase-8 signaling route.[8]

Figure 2: this compound Induced Apoptosis

Experimental Protocols

Synthesis of Oligodeonucleotides Containing this compound

A common method for synthesizing oligonucleotides containing a site-specific O6MeG lesion involves a post-synthetic modification strategy.

Figure 3: Workflow for O6MeG Oligonucleotide Synthesis

Detailed Steps:

-

Solid-Phase Synthesis: Standard phosphoramidite chemistry is used to assemble the desired oligonucleotide sequence on a solid support.

-

Incorporation of Precursor: At the desired position, a modified phosphoramidite, such as 2-amino-6-methylsulfonylpurine, is incorporated.[10] This precursor contains a good leaving group at the 6-position.

-

Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support, and protecting groups are removed under standard conditions.

-

Post-Synthetic Modification: The oligonucleotide is treated with a methoxide source (e.g., sodium methoxide in methanol) to displace the methylsulfonyl group and form the 6-O-methylguanine residue.

-

Purification: The final O6MeG-containing oligonucleotide is purified by high-performance liquid chromatography (HPLC).

Quantification of this compound in DNA by UPLC-MS/MS

Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) provides a highly sensitive and selective method for the quantification of O6MeG in biological samples.[6][11]

Protocol Outline:

-

Sample Collection: Blood samples can be collected as dried blood spots (DBS).[6]

-

DNA Extraction: DNA is extracted from the DBS using a commercial kit (e.g., QIAamp DNA Mini Kit).[6]

-

Acid Hydrolysis: The extracted DNA is subjected to acid hydrolysis (e.g., with formic acid at an elevated temperature) to release the purine (B94841) bases, including O6MeG.[6]

-

UPLC-MS/MS Analysis:

-

Chromatography: The hydrolyzed sample is injected onto a reverse-phase UPLC column (e.g., C18). A gradient elution with a mobile phase of formic acid in water and acetonitrile (B52724) is used to separate the bases.[11]

-

Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used to detect the specific transition of the O6MeG parent ion to a characteristic daughter ion (e.g., m/z 165.95 > 149).[11]

-

Quantification: An internal standard (e.g., a stable isotope-labeled O6MeG) is used for accurate quantification. A calibration curve is generated using known concentrations of O6MeG.

-

AGT Activity Assay

The activity of AGT in cell or tissue extracts can be determined by measuring the transfer of a radiolabeled methyl group from a DNA substrate to the AGT protein.

Protocol Outline:

-

Substrate Preparation: A DNA substrate containing [³H]-methylated O6-methylguanine is prepared.

-

Incubation: The cell or tissue extract is incubated with the radiolabeled DNA substrate.

-

Acid Precipitation: The reaction is stopped, and the DNA is precipitated with an acid (e.g., perchloric acid).

-

Protein Hydrolysis: The protein pellet, containing the [³H]-methylated AGT, is hydrolyzed.

-

Quantification: The amount of S-methylcysteine in the hydrolysate is quantified by amino acid analysis or HPLC with radiometric detection.

Conclusion

This compound is a significant DNA lesion with profound implications for mutagenesis, carcinogenesis, and cancer therapy. Its biochemical properties, particularly its propensity to mispair with thymine, and its complex interplay with cellular repair pathways like AGT and MMR, underscore its biological importance. A thorough understanding of the stability of O6MeG and the mechanisms by which it is processed by the cell is crucial for researchers and clinicians working in the fields of DNA repair, cancer biology, and drug development. The experimental protocols outlined in this guide provide a foundation for further investigation into the multifaceted roles of this critical DNA adduct.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-O-Methylguanine - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Research Portal [scholarship.miami.edu]

- 5. Kinetics of O(6)-methyl-2'-deoxyguanosine repair by O(6)-alkylguanine DNA alkyltransferase within K-ras gene-derived DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Mutagenic Potential of 6-O-Methylguanine: A Technical Guide to G:C to A:T Transitions

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-Methylguanine (O6-MeG) is a highly mutagenic DNA lesion induced by alkylating agents, which are prevalent environmental carcinogens and also a class of chemotherapeutic drugs. This technical guide provides an in-depth analysis of the mutagenic potential of O6-MeG, focusing on its causal role in G:C to A:T transition mutations. We will explore the molecular mechanisms of O6-MeG formation, its mispairing properties during DNA replication, and the cellular responses it elicits, including DNA repair pathways and cell fate decisions. Detailed experimental protocols for key assays and a summary of quantitative data on mutation frequencies and repair kinetics are provided to support researchers in this field.

Introduction

DNA integrity is constantly challenged by endogenous and exogenous agents that can induce chemical modifications. One of the most critical DNA lesions is 6-O-methylguanine (O6-MeG), formed by the methylation of the O6 position of guanine (B1146940).[1] This seemingly minor modification has profound biological consequences, as it disrupts the normal Watson-Crick base pairing, leading to specific mutational signatures.[1][2] O6-MeG preferentially pairs with thymine (B56734) instead of cytosine during DNA replication, resulting in the characteristic G:C to A:T transition mutations.[1][3] The accumulation of these mutations can lead to the activation of oncogenes or inactivation of tumor suppressor genes, thereby contributing to carcinogenesis.[4] Understanding the mechanisms of O6-MeG-induced mutagenesis and the cellular pathways that counteract this lesion is crucial for cancer research and the development of effective therapeutic strategies.

Formation of 6-O-Methylguanine

O6-MeG is primarily formed through the action of alkylating agents, which can be found in the environment, in certain foods, and are also used in chemotherapy.[1] N-nitroso compounds (NOCs), for instance, are potent alkylating agents found in tobacco smoke and some preserved foods.[1] Endogenous sources, such as S-adenosylmethionine (SAM), can also contribute to the formation of O6-MeG, albeit at lower levels.[1]

The Molecular Basis of O6-MeG Mutagenicity: G:C to A:T Transitions

The mutagenicity of O6-MeG lies in its altered base-pairing properties. The methyl group at the O6 position of guanine sterically hinders the formation of the three hydrogen bonds with cytosine. Instead, it promotes a stable base pair with thymine, which involves two hydrogen bonds. During DNA replication, DNA polymerases frequently misincorporate thymine opposite O6-MeG.[2][5] If this O6-MeG:T mispair is not corrected before the next round of replication, the O6-MeG-containing strand will serve as a template for the synthesis of a new strand with adenine, while the strand with the misincorporated thymine will template the incorporation of adenine. This process ultimately fixes the mutation as a G:C to A:T transition.[6]

Cellular Defense Mechanisms Against O6-MeG

Cells have evolved sophisticated DNA repair mechanisms to counteract the mutagenic effects of O6-MeG. The two primary pathways involved are Direct Reversal by O6-methylguanine-DNA methyltransferase (MGMT) and the Mismatch Repair (MMR) system.

O6-Methylguanine-DNA Methyltransferase (MGMT)

The most direct and efficient way to repair O6-MeG is through the action of the MGMT protein.[7] MGMT is a "suicide" enzyme that directly transfers the methyl group from the O6 position of guanine to one of its own cysteine residues.[7][8] This action restores the guanine to its original state but irreversibly inactivates the MGMT protein.[8] The expression level of MGMT is therefore a critical determinant of a cell's ability to resist the mutagenic and cytotoxic effects of alkylating agents.[9]

Mismatch Repair (MMR) Pathway

If O6-MeG is not repaired by MGMT prior to replication, the resulting O6-MeG:T mispair becomes a substrate for the Mismatch Repair (MMR) system.[6][10] The MMR pathway recognizes and attempts to correct the mismatch. In humans, the MutSα (MSH2-MSH6) heterodimer recognizes the O6-MeG:T mismatch, followed by the recruitment of MutLα (MLH1-PMS2).[11][12] This leads to the excision of the newly synthesized strand containing the thymine. However, since the O6-MeG lesion resides on the template strand, the repair machinery may repeatedly attempt to excise the thymine, leading to a futile cycle of repair.[13] This futile cycling can result in the formation of single-strand breaks, which if persistent, can be converted into lethal double-strand breaks, triggering cell cycle arrest and apoptosis.[11][14]

Quantitative Data on O6-MeG Mutagenicity and Repair

The mutagenic potential of O6-MeG and the efficiency of its repair have been quantified in various experimental systems. The following tables summarize key findings.

Table 1: Mutagenic Frequency of O6-Methylguanine

| Experimental System | Mutation Frequency | Predominant Mutation | Reference |

| M13mp8 viral genome in E. coli (MM294A) | 0.4% | G to A | [15] |

| M13mp8 viral genome in E. coli (MM294A, MGMT depleted) | Up to 20% | G to A | [15] |

| Plasmid in CHO cells (MGMT-deficient) | ~19% | G to A | [16] |

| Plasmid in CHO cells (MGMT-proficient) | No significant mutagenesis | - | [16] |

| Dacarbazine-treated CHO cells (MGMT-deficient) | Dominated by G:C→A:T | G to A | [17] |

Table 2: Kinetics of MGMT-Mediated Repair of O6-Methylguanine

| Enzyme Source | Kinetic Parameter | Value | Reference |

| Recombinant Human MGMT | Second-order rate constant | 1 x 10⁹ M⁻¹ min⁻¹ (at 37°C) | [18] |

| Recombinant Human MGMT | DNA affinity constant (unmodified DNA) | ~4.7 x 10⁵ M⁻¹ | [18] |

| Recombinant Human MGMT | DNA affinity constant (methylated DNA) | ~2-fold higher than unmodified DNA | [18] |

| Human AGT | KS | 81-91 nM | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of O6-MeG mutagenicity and repair. Below are protocols for key experiments.

Ames Test for Assessing Mutagenicity of Alkylating Agents

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[3][19]

Principle: This assay utilizes auxotrophic strains of Salmonella typhimurium that have a mutation in the histidine biosynthesis pathway, rendering them unable to grow in a histidine-deficient medium.[20][21] The test measures the rate of back-mutation (reversion) to the prototrophic state (histidine-producing) in the presence of a potential mutagen.[20]

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1538)

-

Nutrient broth

-

Minimal glucose agar (B569324) plates

-

Top agar

-

Histidine/Biotin solution

-

Test compound (alkylating agent)

-

Positive and negative controls

-

S9 fraction (for metabolic activation, optional)

Procedure:

-

Preparation of Bacterial Culture: Inoculate the S. typhimurium tester strain into nutrient broth and incubate overnight at 37°C with shaking.

-

Preparation of Test Plates: To a tube containing molten top agar at 45°C, add the bacterial culture, a small amount of histidine/biotin solution, and the test compound at various concentrations. If metabolic activation is being assessed, add the S9 fraction.

-

Plating: Pour the top agar mixture onto a minimal glucose agar plate and spread evenly.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant increase in the number of revertant colonies on the test plates compared to the negative control indicates that the compound is mutagenic.

In Vitro DNA Replication Assay with O6-MeG-Containing Template

This assay assesses the ability of DNA polymerases to bypass an O6-MeG lesion and the fidelity of nucleotide incorporation opposite the lesion.[22][23][24]

Principle: A synthetic DNA template containing a site-specific O6-MeG lesion is used in a primer extension reaction with a purified DNA polymerase and dNTPs. The products of the reaction are then analyzed to determine the extent of bypass and the identity of the incorporated nucleotide.[25]

Materials:

-

Synthetic oligonucleotide template containing a single O6-MeG

-

Complementary primer (radiolabeled or fluorescently labeled)

-

Purified DNA polymerase (e.g., human DNA polymerase β)

-

dNTPs (dATP, dCTP, dGTP, dTTP)

-

Reaction buffer

-

Denaturing polyacrylamide gel

-

Phosphorimager or fluorescence scanner

Procedure:

-

Annealing: Anneal the labeled primer to the O6-MeG-containing template.

-

Reaction Setup: Prepare a reaction mixture containing the annealed template-primer, reaction buffer, dNTPs, and the DNA polymerase.

-

Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a specified time course.

-

Quenching: Stop the reaction by adding a stop solution (e.g., EDTA and formamide).

-

Gel Electrophoresis: Denature the samples and separate the reaction products by size on a denaturing polyacrylamide gel.

-

Analysis: Visualize the products using a phosphorimager or fluorescence scanner. The size of the products indicates the extent of primer extension and bypass of the O6-MeG lesion. The identity of the incorporated nucleotide can be determined by running parallel reactions with only one or a subset of dNTPs.

MGMT Activity Assay

This assay measures the ability of a cell extract to repair O6-MeG in a DNA substrate.

Principle: A DNA substrate containing radiolabeled O6-MeG is incubated with a cell extract. The MGMT in the extract will transfer the radiolabeled methyl group to itself. The amount of radioactivity transferred to the protein fraction is then quantified, which is proportional to the MGMT activity in the extract.[1]

Materials:

-

Cell lysate

-

DNA substrate containing [³H]-methylated O6-MeG

-

Reaction buffer

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Reaction Setup: Incubate the cell lysate with the [³H]-O6-MeG DNA substrate in the reaction buffer at 37°C.

-

Precipitation: After the incubation, precipitate the DNA and protein by adding cold TCA.

-

Washing: Wash the precipitate to remove unincorporated radioactivity.

-

Quantification: Resuspend the pellet and measure the radioactivity using a scintillation counter. The amount of radioactivity corresponds to the amount of repaired O6-MeG and thus the MGMT activity.

Conclusion

6-O-methylguanine is a potent mutagenic lesion that plays a significant role in the etiology of cancer, particularly in the context of exposure to alkylating agents. Its propensity to cause G:C to A:T transition mutations underscores the importance of efficient DNA repair mechanisms in maintaining genomic stability. The direct reversal of this lesion by MGMT is a critical line of defense, and its inactivation can sensitize cells to the cytotoxic effects of alkylating chemotherapies. The Mismatch Repair pathway provides a second layer of protection, albeit one that can lead to cell death if the lesion persists. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand and combat the detrimental effects of O6-MeG. Further research into the intricate interplay between O6-MeG, DNA repair pathways, and cellular signaling will continue to inform the development of novel anti-cancer therapies and strategies for cancer prevention.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. cloud-clone.com [cloud-clone.com]

- 3. Ames test - Wikipedia [en.wikipedia.org]

- 4. O6-alkylguanine-DNA alkyltransferases repair O6-methylguanine in DNA with Michaelis-Menten-like kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The structural basis for the mutagenicity of O6-methyl-guanine lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Quantitative assessment of the role of O6-methylguanine in the initiation of carcinogenesis by methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro experimental system for analysis of transcription–translation coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Mutagenic frequencies of site-specifically located O6-methylguanine in wild-type Escherichia coli and in a strain deficient in ada-methyltransferase | Semantic Scholar [semanticscholar.org]

- 10. Comparative mutagenesis of O6-methylguanine and O4-methylthymine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Quantification of O6-methylguanine-DNA methyltransferase mRNA in human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Site-specific mutagenesis by O6-alkylguanines located in the chromosomes of mammalian cells: influence of the mammalian O6-alkylguanine-DNA alkyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Toxicity, mutation frequency and mutation spectrum induced by dacarbazine in CHO cells expressing different levels of O(6)-methylguanine-DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetic and DNA-binding properties of recombinant human O6-methylguanine-DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. microbiologyinfo.com [microbiologyinfo.com]

- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 21. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 22. O6-methylguanine in DNA inhibits replication in vitro by human cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Evidence from in vitro replication that O6-methylguanine can adopt multiple conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Evidence from in vitro replication that O6-methylguanine can adopt multiple conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Replication past O6-Methylguanine by Yeast and Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on the Carcinogenicity of O-Methylguanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research, conducted prior to the year 2000, that established the carcinogenic properties of the DNA adduct 6-O-Methylguanine (O⁶-meG). This document details the core mechanisms of O⁶-meG-induced carcinogenesis, presents quantitative data from key early experiments in a comparative format, outlines the experimental methodologies employed, and visualizes the critical molecular pathways and experimental workflows.

Core Concepts in O⁶-Methylguanine Carcinogenicity

Early research identified O⁶-methylguanine as a critical premutagenic lesion formed in DNA following exposure to alkylating agents, a class of carcinogens that includes certain environmental pollutants and industrial chemicals.[1][2] The carcinogenicity of O⁶-meG is primarily attributed to its propensity to cause mispairing during DNA replication. Unlike guanine (B1146940), which correctly pairs with cytosine, O⁶-meG can be read by DNA polymerase as adenine, leading to the incorporation of thymine.[3] This results in a G:C to A:T transition mutation in the subsequent round of DNA replication, a hallmark of alkylating agent-induced mutagenesis.[1]

The persistence of O⁶-meG in the DNA of a particular tissue was found to be a crucial determinant of its susceptibility to carcinogenesis.[4] Tissues with lower capacities for repairing this adduct exhibit a higher incidence of tumors.[4][5] The primary cellular defense against O⁶-meG is the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), which stoichiometrically transfers the methyl group from the guanine to one of its own cysteine residues.[6]

Quantitative Data from Early In Vivo Studies

The following tables summarize key quantitative findings from seminal preclinical studies that investigated the formation, persistence, and carcinogenic effects of O⁶-methylguanine and its close analog, O⁶-ethylguanine.

Table 1: Persistence of O⁶-Alkylguanine in Rat Tissues Following Carcinogen Administration

| Carcinogen (Dose) | Animal Model | Tissue | Adduct (Half-life) | Reference |

| N-ethyl-N-nitrosourea (75 mg/kg) | 10-day-old BD-IX rats | Brain | O⁶-ethylguanine (~220 hours) | [4] |

| Liver | O⁶-ethylguanine (~30 hours) | [4] | ||

| Dimethylnitrosamine (0.25 mg/kg) | Male Wistar rats | Liver | O⁶-methylguanine (>85% removed in 24h) | [1][2] |

| Kidney | O⁶-methylguanine (slower removal than liver) | [1][2] |

Table 2: O⁶-Methylguanine Levels and Tumor Incidence in Rat Mammary Gland Carcinogenesis

| Carcinogen (Dose) | Animal Model | O⁶-meG/7-meG Ratio in Mammary Gland DNA | Mammary Tumor Incidence (at 20 weeks) | Reference |

| N-methyl-N-nitrosourea (50 mg/kg) | 50-day-old female Sprague-Dawley rats | Not specified | 57% | [7] |

| N-methyl-N-nitrosourea (25 mg/kg) | Not specified | 21% | [7] | |

| Procarbazine (B1678244) (50 mg/rat) | ~0.11 | 80% | [7] | |

| Procarbazine (26 mg/rat) | Not specified | 37% | [7] |

Experimental Protocols from Foundational Studies

This section details the methodologies from key early in vivo experiments that were crucial in establishing the link between O⁶-methylguanine and carcinogenesis.

Goth & Rajewsky (1974): Persistence of O⁶-Ethylguanine and Neuro-Oncogenesis

-

Objective: To investigate the formation and persistence of ethylated purines in the DNA of a target organ (brain) versus a non-target organ (liver) for N-ethyl-N-nitrosourea (ENU)-induced carcinogenesis.

-

Animal Model: 10-day-old male and female BD-IX rats.

-

Carcinogen Administration: A single intraperitoneal (i.p.) injection of [1-¹⁴C]ENU at a dose of 75 mg/kg body weight.

-

Sample Collection: At various time points (1, 6, 12, 24, 48, 96, 144, and 240 hours) after the ENU pulse, animals were sacrificed, and brain and liver tissues were collected.

-

DNA Isolation and Hydrolysis: DNA was isolated from the tissues, purified, and hydrolyzed to release the purine (B94841) bases.

-

Adduct Quantification: The hydrolyzed DNA was subjected to Sephadex G-10 column chromatography to separate the different ethylated purine adducts (O⁶-ethylguanine, N7-ethylguanine, and N3-ethyladenine) from the normal purines. The amount of each adduct was quantified by measuring the radioactivity of the ¹⁴C label.

-

Key Findings: The study demonstrated a striking difference in the persistence of O⁶-ethylguanine in the brain (target tissue for ENU carcinogenesis) compared to the liver (non-target tissue), suggesting that the inefficient repair of this adduct in the brain was a key factor in its tissue-specific carcinogenicity.[4]

Pegg & Hui (1978): Formation and Removal of O⁶-Methylguanine after Dimethylnitrosamine

-

Objective: To measure the amounts of 7-methylguanine (B141273) and O⁶-methylguanine in rat liver and kidney DNA after the administration of low doses of dimethylnitrosamine (DMN).

-

Animal Model: Male Wistar rats.

-

Carcinogen Administration: A single intraperitoneal (i.p.) injection of [³H]DMN at various doses ranging from 0.001 to 20 mg/kg body weight.

-

Sample Collection: Animals were sacrificed at 4 and 24 hours post-injection, and liver and kidney tissues were collected.

-

DNA Isolation and Analysis: DNA was isolated from the tissues, and the amounts of 7-methylguanine and O⁶-methylguanine were determined. The methodology for adduct quantification involved acid hydrolysis of the DNA followed by chromatographic separation of the methylated purines.

-

Key Findings: This study showed that O⁶-methylguanine was rapidly removed from the liver DNA, indicating an efficient repair mechanism in this organ.[1][2] The removal from kidney DNA was slower.[1][2] This differential repair capacity correlated with the known organotropism of DMN carcinogenesis.

Visualizing the Mechanisms of O⁶-Methylguanine Carcinogenicity

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows described in early studies on O⁶-methylguanine carcinogenicity.

Figure 1: Molecular pathways of O⁶-methylguanine-induced carcinogenesis.

Figure 2: Generalized experimental workflow for early in vivo studies.

References

- 1. Formation and subsequent removal of O6-methylguanine from deoxyribonucleic acid in rat liver and kidney after small doses of dimethylnitrosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation and subsequent removal of O6-methylguanine from deoxyribonucleic acid in rat liver and kidney after small doses of dimethylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative O(6)-methylguanine DNA methyltransferase methylation analysis in curatively resected non-small cell lung cancer: associations with clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Persistence of O6-ethylguanine in rat-brain DNA: correlation with nervous system-specific carcinogenesis by ethylnitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical carcinogenesis in the nervous system. Preferential accumulation of O6-methylguanine in rat brain deoxyribonucleic acid during repetitive administration of N-methyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical carcinogenesis in the nervous system. Preferential accumulation of O6-methylguanine in rat brain deoxyribonucleic acid during repetitive administration of N-methyl-N-nitrosourea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA methyl-adduct dosimetry and O6-alkylguanine-DNA alkyl transferase activity determinations in rat mammary carcinogenesis by procarbazine and N-methylnitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Response to O6-Methyl-guanine DNA Lesions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O6-methylguanine (O6-MeG) is a highly mutagenic and cytotoxic DNA lesion induced by alkylating agents, a class of compounds frequently used in cancer chemotherapy. The cellular response to this specific type of DNA damage is a complex interplay of DNA repair mechanisms, cell cycle checkpoints, and apoptotic signaling pathways. A thorough understanding of these processes is critical for optimizing chemotherapeutic strategies, overcoming drug resistance, and developing novel therapeutic interventions. This technical guide provides a comprehensive overview of the core cellular responses to O6-MeG DNA lesions, with a focus on data presentation, detailed experimental protocols, and visualization of key pathways.

Core Cellular Response Pathways

The fate of a cell harboring O6-MeG lesions is primarily determined by the activity of two key pathways: direct reversal repair by O6-methylguanine-DNA methyltransferase (MGMT) and the mismatch repair (MMR) system.

1. Direct Reversal Repair by MGMT:

The primary and most efficient mechanism for repairing O6-MeG lesions is through the direct transfer of the methyl group to a cysteine residue within the active site of the MGMT protein.[1][2] This "suicide" mechanism restores the guanine (B1146940) base to its native state in a single, error-free step.[2][3] The expression and activity of MGMT are therefore critical determinants of a cell's sensitivity to alkylating agents.[4][5] High levels of MGMT activity confer resistance to chemotherapy by rapidly removing the cytotoxic lesions.[6][7] Conversely, cells with low or no MGMT expression, often due to epigenetic silencing of the MGMT gene promoter, are highly sensitive to these drugs.[4]

2. Mismatch Repair (MMR) Pathway Involvement:

In the absence of or when MGMT is saturated, O6-MeG lesions can persist through DNA replication. During replication, DNA polymerases frequently mispair O6-MeG with thymine (B56734) (T) instead of cytosine (C).[8][9] This O6-MeG:T mispair is recognized by the MMR machinery, primarily by the MutSα heterodimer (MSH2-MSH6).[10][11]

Instead of repairing the lesion, the MMR system initiates a futile cycle of repair attempts.[12] It excises the newly synthesized strand containing the thymine, but the persistent O6-MeG on the template strand leads to repeated rounds of incorrect nucleotide incorporation and excision.[11][12] This futile cycling is thought to lead to the formation of single-strand breaks and ultimately double-strand breaks (DSBs) during the second S-phase post-treatment, triggering downstream signaling cascades.[11][13]

3. Cell Cycle Arrest and Apoptosis:

The persistence of O6-MeG lesions and the subsequent actions of the MMR pathway activate DNA damage response (DDR) signaling pathways, leading to cell cycle arrest and, in cases of extensive damage, apoptosis.[11][14]

-

Cell Cycle Arrest: O6-MeG lesions can induce cell cycle perturbations in both the first and second cell cycles following treatment.[11][15] A prominent effect is an intra-S-phase arrest in the second cell cycle, which can either be transient, allowing for repair and survival at low damage levels, or prolonged, leading to apoptosis at higher damage levels.[11][14][15] Key signaling molecules involved in this arrest include ATM, H2AX, CHK1, and p53.[11][15]

-

Apoptosis: The induction of apoptosis in response to O6-MeG is a critical mechanism for eliminating cells with potentially mutagenic DNA damage. This process is highly dependent on a functional MMR system.[10][11] The signaling cascade involves the activation of both mitochondrial (intrinsic) and, to a lesser extent, death receptor (extrinsic) pathways.[10] Key events include the activation of caspases, such as caspase-3 and caspase-9, and the involvement of the Bcl-2 family of proteins.[10][16] The formation of DSBs is considered a critical trigger for this apoptotic response.[16][17]

Quantitative Data Summary

The cellular response to O6-MeG can be quantified through various assays. The following tables summarize key quantitative data from the literature.

Table 1: Cytotoxicity of Alkylating Agents in Relation to MGMT Status

| Cell Line | MGMT Status | Alkylating Agent | IC50 Value | Reference |

| D425Med | Deficient | Temozolomide (B1682018) | 1.7 µM | [16] |

| DAOY | Proficient | Temozolomide | >100 µM | [16] |

| LN229 | Deficient (promoter methylated) | Temozolomide | ~5 µM | [18] |

| LN229-MGMT+ | Proficient (stably complemented) | Temozolomide | ~400 µM | [18] |

Table 2: Quantification of O6-Methylguanine DNA Adducts

| Sample Type | Treatment | O6-MeG Adducts / 10^8 Nucleotides | Method | Reference |

| C57BL/6N/Tk+/- Mouse Liver | N-methyl-N-nitrosourea (342 µmol/kg) | 1700 ± 80 | LC/MS/MS | [15] |

| Human Colorectal Tumor DNA | Endogenous/Environmental | 5.1 - 78.2 nmol/mol dG | Mass Spectrometry | [19] |

| Human Colorectal Normal DNA | Endogenous/Environmental | 6.7 - 11.1 nmol/mol dG | Mass Spectrometry | [19] |

Table 3: Kinetics of MGMT Repair

| Parameter | Value | Conditions | Reference |

| Second-order rate constant | 1 x 10^9 M^-1 min^-1 | Recombinant human MGMT, 37°C | [14] |

| Half-life of O6-MeG repair | 10 - 15 min | Human lymphoblastoid cells | [20] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in the cellular response to O6-MeG is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Caption: Cellular response to O6-Methyl-guanine DNA lesions.

Experimental Workflows

References

- 1. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylated DNA causes a physical block to replication forks independently of damage signalling, O(6)-methylguanine or DNA single-strand breaks and results in DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. opentrons.com [opentrons.com]

- 6. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. sciencellonline.com [sciencellonline.com]

- 11. benchchem.com [benchchem.com]

- 12. Kinetics of repair of O6-methylguanine in dna by O6-methylguanine-DNA methyltransferase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 14. Kinetic and DNA-binding properties of recombinant human O6-methylguanine-DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of O6-methyl and O6-ethyl deoxyguanosine adducts in C57BL/6N/Tk+/- mice using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mismatch repair deficiency: a temozolomide resistance factor in medulloblastoma cell lines that is uncommon in primary medulloblastoma tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 17. KINETICS OF O6-Me-dG REPAIR BY O6-ALKYLGUANINE DNA ALKYLTRANSFERASE WITHIN K-RAS GENE DERIVED DNA SEQUENCES - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Kinetics of O6-methylguanine repair in human normal and ataxia telangiectasia cell lines and correlation of repair capacity with cellular sensitivity to methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Induction of Apoptosis by Unrepaired 6-O-Methylguanine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The persistence of the DNA lesion 6-O-Methylguanine (6-O-MeG), a byproduct of exposure to certain alkylating agents, is a critical trigger of programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning 6-O-MeG-induced apoptosis, with a particular focus on the pivotal role of the DNA Mismatch Repair (MMR) system. The guide details the distinct signaling cascades activated in the presence or absence of functional p53, presents quantitative data from key experimental findings, outlines detailed experimental protocols for studying this process, and provides visual representations of the involved pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, DNA repair, and drug development, offering insights into the therapeutic potential of targeting this pathway.

The Core Mechanism: Mismatch Repair-Mediated Apoptosis

The cytotoxic effect of unrepaired 6-O-MeG is not a direct consequence of the lesion itself but is intricately linked to a functional DNA Mismatch Repair (MMR) system.[1][2][3] During DNA replication, DNA polymerase frequently mispairs thymine (B56734) (T) with the 6-O-MeG lesion. This 6-O-MeG:T mispair is recognized by the MMR machinery, primarily the MutSα heterodimer, which is composed of MSH2 and MSH6 proteins.[4]

Instead of successfully repairing the lesion, the MMR system's attempt to correct the mismatch on the newly synthesized strand is futile because the template strand still contains the 6-O-MeG adduct. This leads to a cycle of repeated excision and re-synthesis, ultimately resulting in the formation of single- and double-strand breaks (DSBs) during the second cell cycle following the initial DNA damage.[1][2] These DSBs are the ultimate lesions that trigger the apoptotic cascade.[1][2] Cells deficient in MMR are unable to recognize the 6-O-MeG:T mispair and thus evade this apoptotic pathway, a phenomenon known as alkylation tolerance.[3]

Signaling Pathways of 6-O-MeG-Induced Apoptosis

The downstream signaling cascade initiated by the MMR-generated DSBs diverges depending on the functional status of the tumor suppressor protein p53.

p53-Dependent Apoptotic Pathway

In cells with wild-type p53, the accumulation of DSBs leads to the stabilization and activation of p53.[1] Activated p53 then transcriptionally upregulates the expression of the Fas receptor (also known as CD95 or Apo-1).[1] The engagement of the Fas receptor by its ligand (FasL) initiates the extrinsic apoptotic pathway, leading to the activation of caspase-8 and subsequent executioner caspases, ultimately resulting in apoptosis.[1]

p53-Independent Apoptotic Pathway

In cells with mutated or absent p53, the apoptotic signal is transduced through the intrinsic, or mitochondrial, pathway.[5] The MMR-induced DSBs trigger a signaling cascade that leads to a decrease in the anti-apoptotic protein Bcl-2.[5][6] This downregulation of Bcl-2 disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[5] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates the executioner caspase-3, culminating in apoptosis.[5][6]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies investigating 6-O-MeG-induced apoptosis.

Table 1: Apoptosis Induction by Alkylating Agents in MMR-Proficient vs. MMR-Deficient Cells

| Cell Line | MMR Status | Treatment | Apoptotic Cells (%) | Reference |

| Human Lymphocytes | Proficient | MNNG (15 µM) | Increased | [1] |

| Human Lymphocytes | Proficient + O6-BG | MNNG (15 µM) | Significantly Increased | [1] |

| Nalm-6 | Deficient | MNNG + O6-BG | Less Sensitive | [5] |

| Nalm-6-MSH+ | Proficient | MNNG + O6-BG | More Sensitive | [5] |

| HCT116 | Deficient | 6-TG | Reduced Apoptosis | [4] |

| HCT116+ch3 | Proficient | 6-TG | Increased Apoptosis | [4] |

Table 2: Dose-Dependent Induction of Apoptosis and DNA Damage by Temozolomide (B1682018) (TMZ)

| Cell Line | TMZ Concentration (µM) | Apoptosis (%) | γH2AX Foci (per cell) | Reference |

| A172 Glioblastoma | 2.5 | Threshold for apoptosis | - | [2] |

| A172 Glioblastoma | 20 | 12 | 32 | [2] |

| LN229 Glioblastoma | 20 | 24 | 66 | [2] |

| T98G Glioblastoma | 100 | Low | Increased γH2AX in S phase | [7][8] |

Table 3: Expression Changes of Apoptosis-Related Proteins

| Cell Line | Treatment | Protein | Fold Change | Reference |

| Hep-2 | Etoposide (B1684455) (6h) | BCL2 mRNA | Increased | [9] |

| Hep-2 | Etoposide (12h) | BCL2 mRNA | Increased | [9] |

| HL-60 | Etoposide (6h) | BCL2 mRNA | Decreased | [9] |

| HL-60 | Etoposide (6h) | BAX mRNA | Increased | [9] |

| HL-60 | Etoposide (12h) | BAX mRNA | Increased | [9] |

| T98G Glioblastoma | TMZ (48h) | CASP3 mRNA | Deregulated | [10] |

| T98G Glioblastoma | TMZ (48h) | BCL2L1 mRNA | Deregulated | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of 6-O-MeG-induced apoptosis are provided below.

Detection of Apoptosis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Culture cells to the desired confluency and treat with the alkylating agent (e.g., MNNG, TMZ) for the indicated time.

-

Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. FITC-Annexin V positive, PI negative cells are considered early apoptotic. FITC-Annexin V positive, PI positive cells are late apoptotic or necrotic.

Detection of DNA Double-Strand Breaks (γH2AX Foci Formation)

This immunofluorescence-based assay visualizes the phosphorylation of histone H2AX at serine 139 (γH2AX), a marker for DSBs.

-

Cell Seeding: Seed cells on glass coverslips and allow them to adhere.

-

Treatment: Treat cells with the DNA damaging agent.

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a solution containing bovine serum albumin (BSA).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Visualization: Visualize and quantify the γH2AX foci using a fluorescence microscope.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved caspases.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Sample Preparation: Prepare fixed and permeabilized cells or tissue sections.

-

Labeling Reaction: Incubate the samples with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP or a fluorescently labeled dUTP. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

-

Detection: If using biotin-dUTP, detect the incorporated biotin (B1667282) with streptavidin-HRP followed by a chromogenic substrate (e.g., DAB) or a fluorescently labeled streptavidin. If using a fluorescently labeled dUTP, proceed directly to visualization.

-

Analysis: Analyze the samples by light or fluorescence microscopy, or by flow cytometry.

Logical Relationships in 6-O-MeG Induced Apoptosis

The following diagram illustrates the critical decision points and relationships in the cellular response to unrepaired 6-O-MeG.

Conclusion and Future Directions

The induction of apoptosis by unrepaired 6-O-MeG is a complex, multi-step process that is critically dependent on a functional MMR system. The choice between the p53-dependent and -independent apoptotic pathways highlights the adaptability of cellular responses to DNA damage. A thorough understanding of these mechanisms is paramount for the development of novel anti-cancer therapies. For instance, tumors deficient in O6-methylguanine-DNA methyltransferase (MGMT), the enzyme that directly repairs 6-O-MeG, but proficient in MMR, are particularly susceptible to alkylating agents. Conversely, MMR-deficient tumors exhibit resistance. Future research should focus on further elucidating the intricate cross-talk between the MMR system and apoptotic signaling pathways, with the goal of identifying new therapeutic targets to overcome chemoresistance and enhance the efficacy of existing cancer treatments. The development of small molecule inhibitors that can modulate these pathways holds significant promise for personalized cancer therapy.

References

- 1. Apoptosis triggered by DNA damage O6-methylguanine in human lymphocytes requires DNA replication and is mediated by p53 and Fas/CD95/Apo-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Dosimetry of Temozolomide: Quantification of Critical Lesions, Correlation to Cell Death Responses, and Threshold Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Competency in mismatch repair prohibits clonal expansion of cancer cells treated with N-methyl-N'-nitro-N-nitrosoguanidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Diversity of DNA damage response of astrocytes and glioblastoma cell lines with various p53 status to treatment with etoposide and temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diversity of DNA damage response of astrocytes and glioblastoma cell lines with various p53 status to treatment with etoposide and temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of expression level of BCL2 and BAX genes in Hep-2 and HL-60 cells after treatment with etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of temozolomide on apoptosis-related gene expression changes in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Guardian at the Gate: 6-O-Methyl-guanine's Role in Triggering Cell Cycle Arrest

A Technical Guide for Researchers and Drug Development Professionals

Introduction